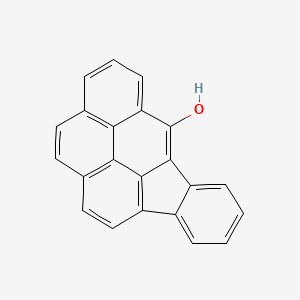
6-Hydroxyindeno(1,2,3-c,d)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyindeno(1,2,3-c,d)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds composed of multiple aromatic rings. These compounds are known for their persistence in the environment and potential health hazards. This compound is particularly notable due to its hydroxyl group, which can influence its chemical behavior and biological interactions .
Métodos De Preparación
The synthesis of 6-Hydroxyindeno(1,2,3-c,d)pyrene typically involves the hydroxylation of indeno(1,2,3-c,d)pyrene. This can be achieved through various chemical reactions, including:
Hydroxylation Reactions: Utilizing hydroxylating agents such as cytochrome P450 monooxygenases or ring-hydroxylating oxygenases.
Industrial Production: Large-scale production methods often involve the use of microbial strains capable of degrading high-molecular-weight PAHs, such as Rhodococcus aetherivorans.
Análisis De Reacciones Químicas
6-Hydroxyindeno(1,2,3-c,d)pyrene undergoes several types of chemical reactions:
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions: Typical reagents include hydroxylating enzymes and oxidizing agents.
Major Products: The primary products of these reactions include various hydroxylated and oxidized derivatives, which can have distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
6-Hydroxyindeno(1,2,3-c,d)pyrene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Hydroxyindeno(1,2,3-c,d)pyrene involves several molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes such as cytochrome P450 monooxygenases, which catalyze its hydroxylation and subsequent metabolic transformations.
Pathways Involved: The primary pathway involves the initial hydroxylation of the aromatic rings, followed by further oxidation and conjugation reactions.
Comparación Con Compuestos Similares
6-Hydroxyindeno(1,2,3-c,d)pyrene can be compared with other similar PAH derivatives:
Indeno(1,2,3-c,d)pyrene: The parent compound, which lacks the hydroxyl group, is less reactive in hydroxylation reactions but shares similar environmental persistence and toxicity.
Benzo[a]pyrene: Another well-known PAH, which is structurally similar but has different metabolic pathways and biological effects.
Benzo[j]fluoranthene: This compound also undergoes hydroxylation and oxidation reactions, but its degradation products and biological interactions differ from those of this compound.
Propiedades
Número CAS |
99520-67-9 |
|---|---|
Fórmula molecular |
C22H12O |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaen-22-ol |
InChI |
InChI=1S/C22H12O/c23-22-17-7-3-4-12-8-9-13-10-11-16-14-5-1-2-6-15(14)21(22)20(16)19(13)18(12)17/h1-11,23H |
Clave InChI |
ZDFADKWBHKVUIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


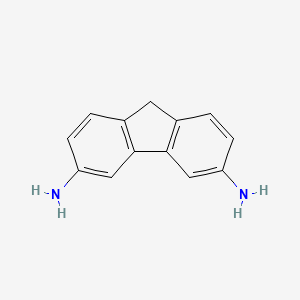
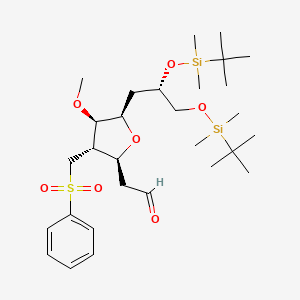
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
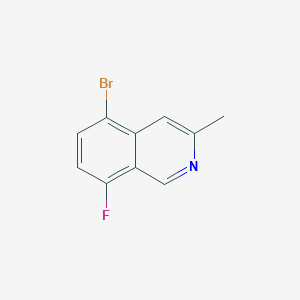

![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)
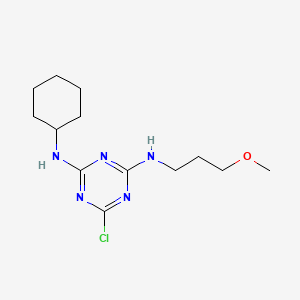
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)
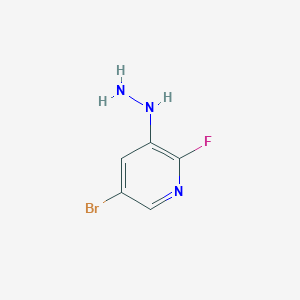
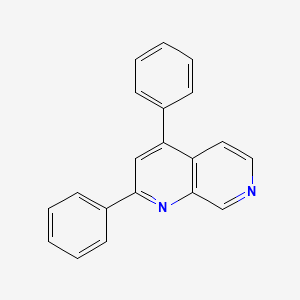
![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
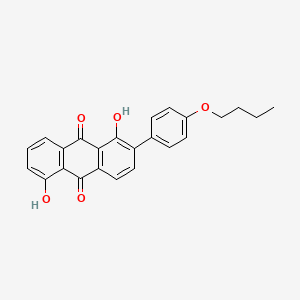
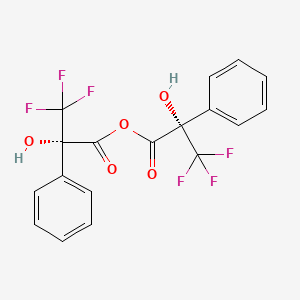
![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
